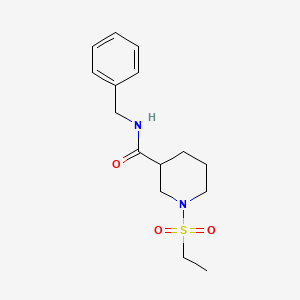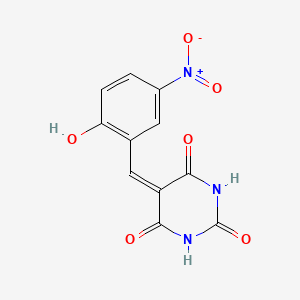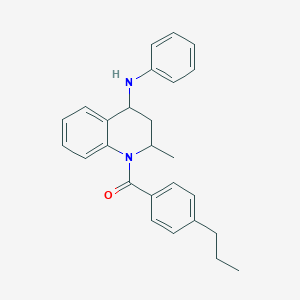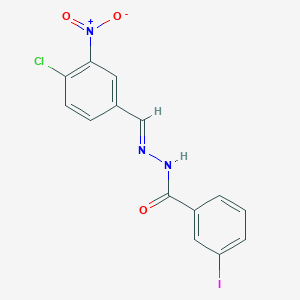![molecular formula C20H19BrN2O3 B5367134 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide, commonly known as ABPP (Activity-Based Protein Profiling) probe, is a chemical compound used in scientific research to identify and study the activity of enzymes and other proteins in complex biological systems. ABPP probes are widely used in various fields of research, including drug discovery, proteomics, and biochemistry, due to their ability to selectively label active proteins and provide insights into their function and regulation.
Wirkmechanismus
ABPP probes work by selectively labeling active proteins in complex biological systems. They contain a reactive group that covalently binds to the active site of enzymes and other proteins, allowing for their identification and characterization. The allylamine and vinyl groups in ABPP probes are designed to react with specific amino acid residues in the active site of enzymes, allowing for the selective labeling of active enzymes.
Biochemical and physiological effects:
ABPP probes have been shown to have minimal biochemical and physiological effects in vitro and in vivo. They have been used in a wide range of biological systems, including cell lines, animal models, and human tissues, without any significant toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
ABPP probes have several advantages for lab experiments, including their ability to selectively label active proteins and provide insights into their function and regulation. They are also relatively easy to use and can be applied to a wide range of biological systems. However, ABPP probes have some limitations, including their limited specificity for certain classes of enzymes and their potential for off-target labeling.
Zukünftige Richtungen
There are several future directions for the use of ABPP probes in scientific research. One area of research is the development of new and improved ABPP probes with increased specificity and sensitivity for certain classes of enzymes. Another area of research is the application of ABPP probes to study the activity of enzymes and other proteins in complex biological systems, such as the human microbiome. Additionally, ABPP probes could be used to identify potential drug targets for a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.
Synthesemethoden
The synthesis of ABPP probes involves a series of chemical reactions that start with the preparation of the starting materials and end with the purification and characterization of the final product. The most common method for synthesizing ABPP probes involves the use of solid-phase peptide synthesis (SPPS), which allows for the efficient and selective incorporation of the allylamine and vinyl groups into the benzamide scaffold. The final step of the synthesis involves the bromination of the aromatic ring to generate the final product.
Wissenschaftliche Forschungsanwendungen
ABPP probes have been widely used in scientific research to study the activity of various enzymes and other proteins in complex biological systems. They have been used to identify and characterize novel enzymes involved in a wide range of biological processes, including metabolism, signal transduction, and protein degradation. ABPP probes have also been used to study the activity of enzymes involved in disease processes, such as cancer and neurodegeneration, and to identify potential drug targets.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-4-10-17(26-2)11-5-14)23-19(24)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQZEBUQTJFMBN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)



![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)